

An In-depth Technical Guide to Oseltamivir: A Neuraminidase Inhibitor

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Compound of Interest

Compound Name: Neuraminidase-IN-11

Cat. No.: B12397678

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Disclaimer: Information on the specific compound "**Neuraminidase-IN-11**" is not publicly available. This guide provides a comprehensive overview of the well-characterized and widely used neuraminidase inhibitor, Oseltamivir, as a representative example for researchers, scientists, and drug development professionals.

Introduction

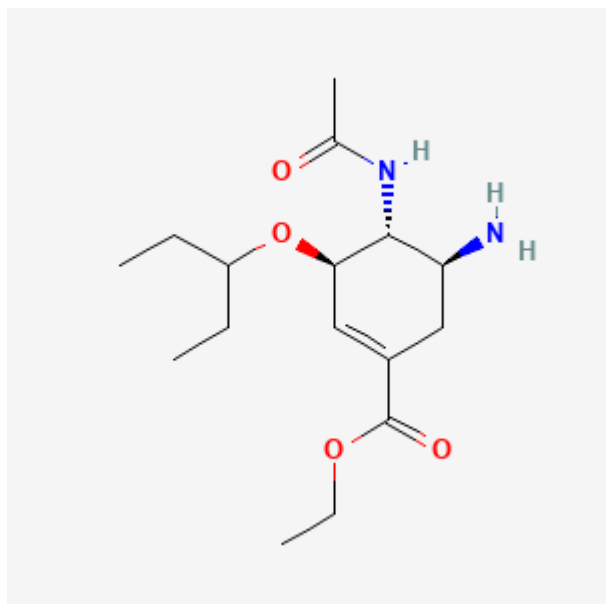
Oseltamivir, marketed under the trade name Tamiflu®, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2][3] As an antiviral agent, it plays a crucial role in the treatment and prophylaxis of influenza infections.[1][2][3] Oseltamivir is a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active form, oseltamivir carboxylate.[2][4][5] This active metabolite mimics the natural substrate of the neuraminidase enzyme, sialic acid, and competitively inhibits its activity, thereby preventing the release of new viral particles from infected host cells and limiting the spread of the infection.[5][6]

Chemical Structure and Properties

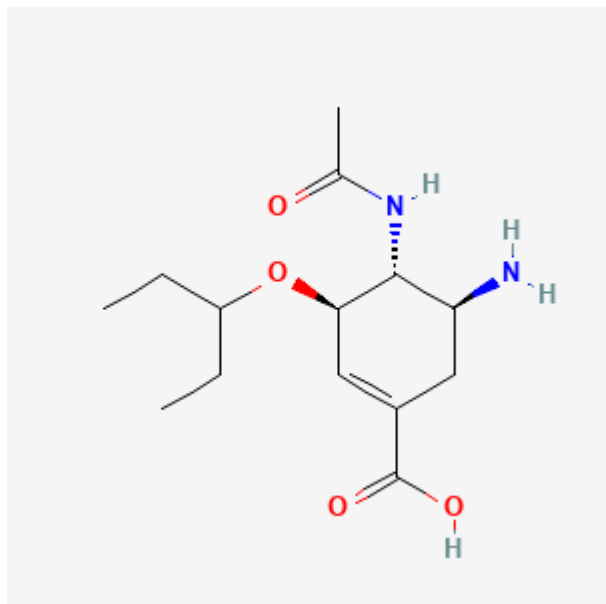
The chemical identity and key physicochemical properties of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, are summarized below.

Chemical Structure

Oseltamivir



Oseltamivir Carboxylate



Chemical and Physical Properties

Property	Oseltamivir	Oseltamivir Carboxylate
IUPAC Name	ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate[1]	(3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid[7]
Molecular Formula	C16H28N2O4[1][6]	C14H24N2O4[7][8]
Molecular Weight	312.41 g/mol [1][6]	284.35 g/mol [7]
SMILES	CCC(CC)O[C@@H]1C=C(C--INVALID-LINK--N)C(=O)OCC[1]	CCC(CC)O[C@@H]1C=C(C--INVALID-LINK--N)C(=O)O[7]
CAS Number	196618-13-0[1]	187227-45-8[7]
Appearance	White crystalline solid[9][10]	Solid
Melting Point	190–206 °C (phosphate salt) [9]	Not available
Water Solubility	1.6 g/L (estimated for phosphate salt)[9]	≥46.1 mg/mL (with gentle warming)[11]
pKa	7.7 (25 °C)[12]	Not available

Biological Activity and Mechanism of Action

Oseltamivir is a competitive inhibitor of the viral neuraminidase enzyme, which is crucial for the release of newly formed virions from infected cells.

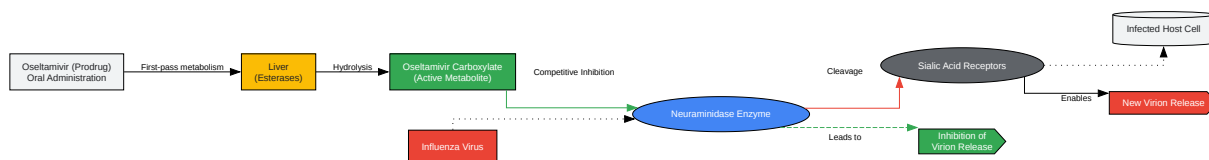
Inhibitory Activity

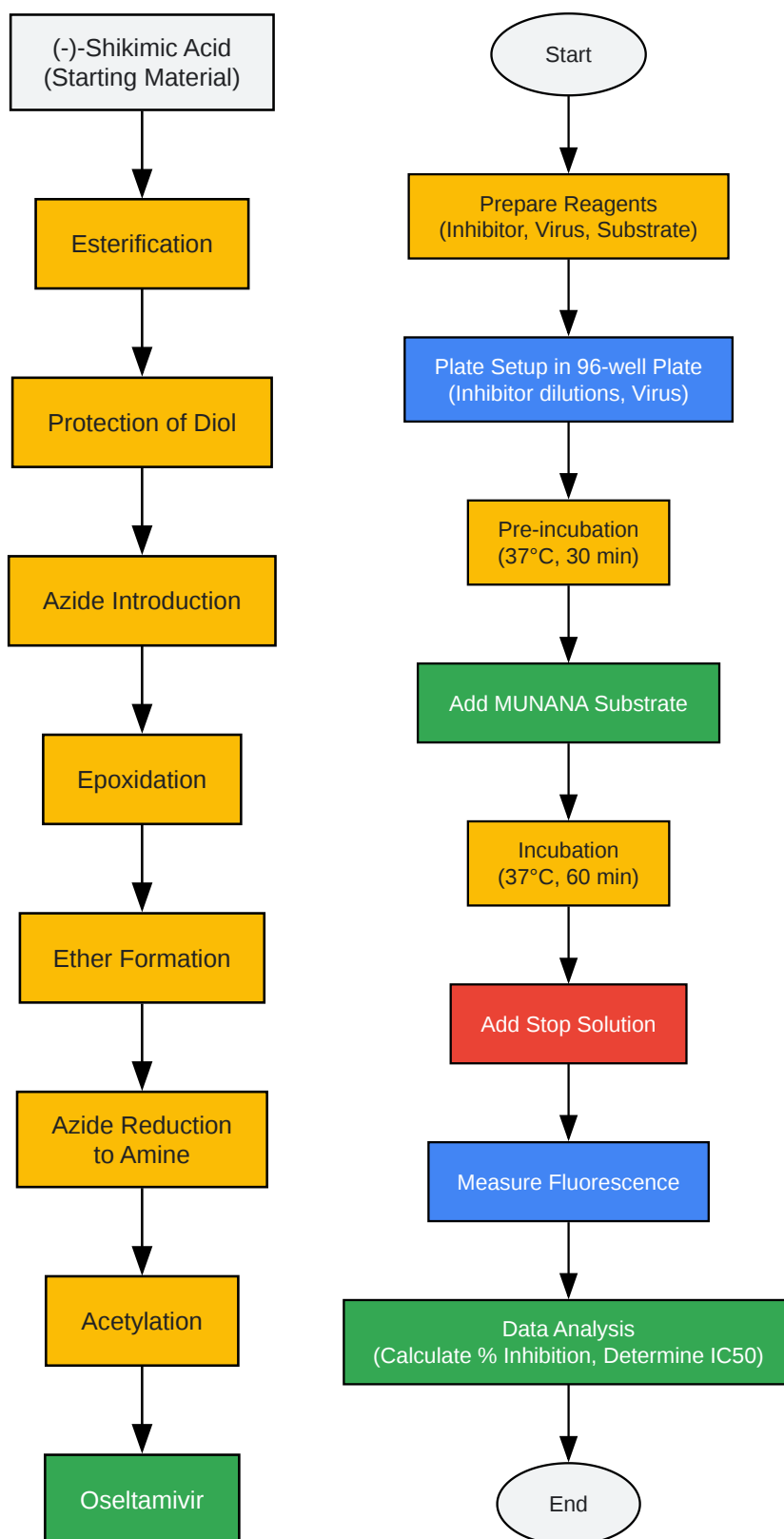
The inhibitory potency of oseltamivir carboxylate against various influenza virus neuraminidase subtypes is typically measured as the half-maximal inhibitory concentration (IC50). These values can vary depending on the viral strain and the assay method used.

Influenza Virus Subtype	Neuraminidase Subtype	Mean IC50 (nM) of Oseltamivir Carboxylate
A/H1N1	N1	1.2 - 1.34[13][14]
A/H3N2	N2	0.5 - 0.67[13][14]
Influenza B	8.8 - 13[13][14]	
A(H1N1)pdm09	N1	0.90[15]
A(H5N1)	N1	0.70[16]

Mechanism of Action Signaling Pathway

Oseltamivir acts as a prodrug that is converted to the active oseltamivir carboxylate by esterases in the liver. Oseltamivir carboxylate then inhibits the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the cleavage of sialic acid residues from the host cell surface, which in turn prevents the release of newly formed virus particles.





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